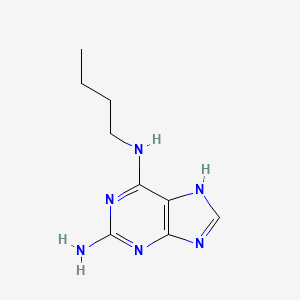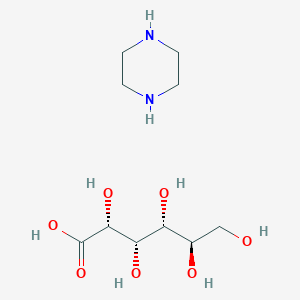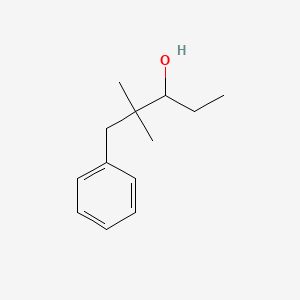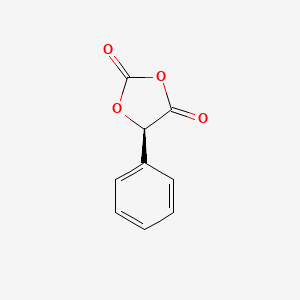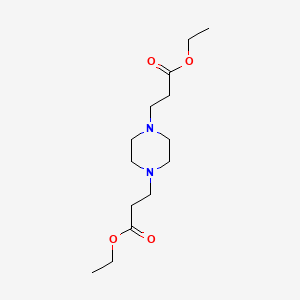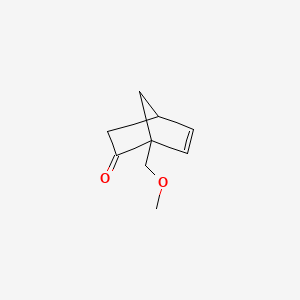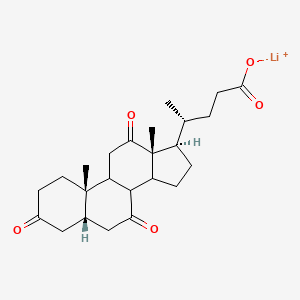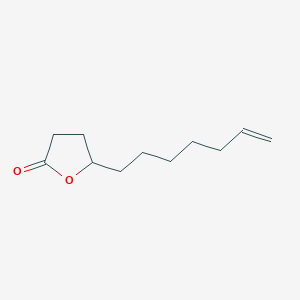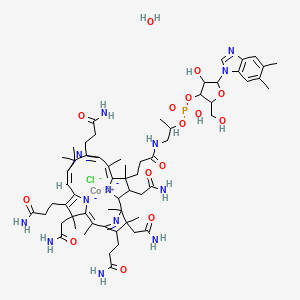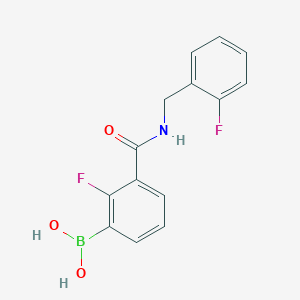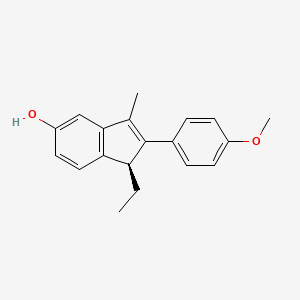
2,3,3,4-Tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches of methyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4-Tetramethylhexane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes using catalysts under controlled conditions. For example, the reaction of isobutene with isobutane in the presence of a strong acid catalyst can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or superacids are often employed to facilitate the reaction and increase yield. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,4-Tetramethylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes or alkenes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 2,3,3,4-tetramethylhexyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes or alkenes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2,3,3,4-Tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography to study the retention indices of alkanes.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3,3,4-Tetramethylhexane depends on its specific application. In chemical reactions, its branched structure influences its reactivity and interaction with other molecules. For example, in oxidation reactions, the presence of multiple methyl groups can affect the stability of intermediates and the formation of final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
Uniqueness
2,3,3,4-Tetramethylhexane is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. This unique structure can influence its boiling point, melting point, and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
52897-10-6 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,3,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-9(4)10(5,6)8(2)3/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
HIHSOGFAVTVMCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


